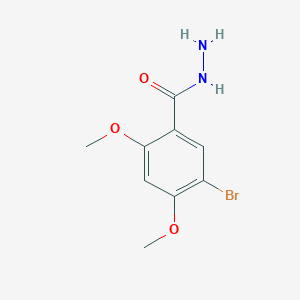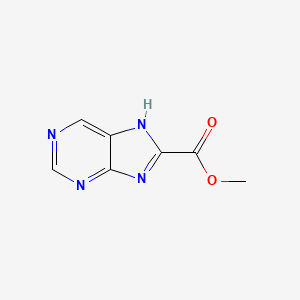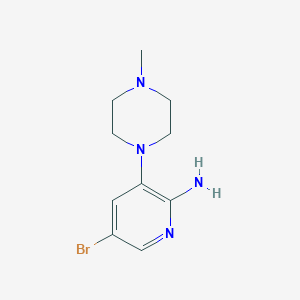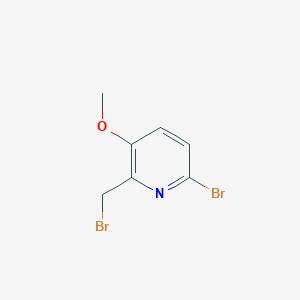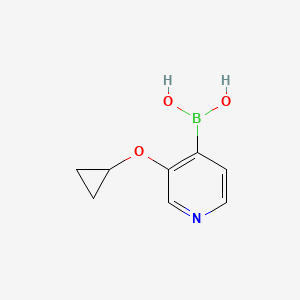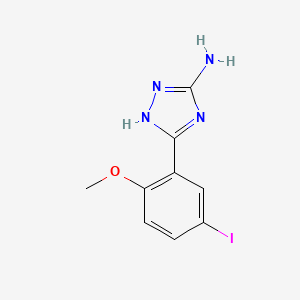
5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole typically involves the reaction of 5-iodo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as triethyl orthoformate, to yield the desired triazole compound. The reaction conditions often include refluxing in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The iodo group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the iodo group could result in various substituted triazoles.
科学研究应用
5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 5-Amino-3-(5-bromo-2-methoxyphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(5-fluoro-2-methoxyphenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole is unique due to the presence of the iodo group, which can impart distinct chemical and biological properties compared to its bromo, chloro, and fluoro analogs. The iodo group can influence the compound’s reactivity, solubility, and interaction with biological targets.
属性
分子式 |
C9H9IN4O |
|---|---|
分子量 |
316.10 g/mol |
IUPAC 名称 |
5-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9IN4O/c1-15-7-3-2-5(10)4-6(7)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI 键 |
DSSLGFLIZZMPDI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)I)C2=NC(=NN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


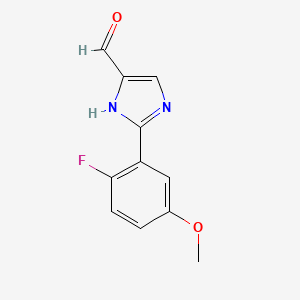


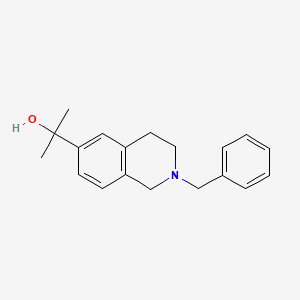
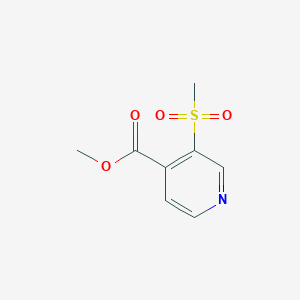
![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
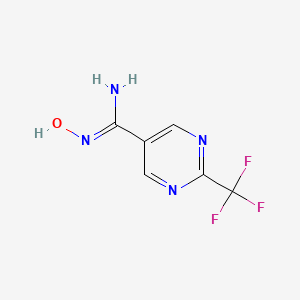
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
